Home > Products > Building Blocks P11241 > 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one - 853577-50-1

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Catalog Number: EVT-388717
CAS Number: 853577-50-1
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate

  • Compound Description: This compound is a derivative of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one reacted with (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride [(R)-(−)-Mosher acid chloride]. Its structure was determined by X-ray crystallography, which established the absolute configuration of the pyrrolopiperidine fragment. []
  • Relevance: This compound shares the core pyrrolo[3,4-c]pyridin-3(2H)-one structure with 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. The key difference is the presence of the (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl substituent at the 5-position and the lack of the 4-chloro substituent in this related compound. []

Reference: [] https://www.semanticscholar.org/paper/753c446136889c70c5c8f63568012140eb5dd966

rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

  • Compound Description: This compound is a racemic precursor used in the synthesis of (3aS,7aS)-5-[(S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate. It was separated by chiral chromatography to obtain its enantiomers. []
  • Relevance: This compound shares the core pyrrolo[3,4-c]pyridin-3(2H)-one structure with 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. The key differences are the presence of the benzyl 3-oxohexahydro carboxylate substituent at the 5-position and the lack of the 4-chloro substituent in this related compound. []

Reference: [] https://www.semanticscholar.org/paper/753c446136889c70c5c8f63568012140eb5dd966

Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one

  • Compound Description: This compound is formed by hydrogenation of one of the enantiomers of rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate and is subsequently reacted with (R)-Mosher acid chloride. []
  • Relevance: This compound shares the core pyrrolo[3,4-c]pyridin-3(2H)-one structure with 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. The key difference is the lack of the 4-chloro substituent and the fully saturated piperidine ring in this related compound. []

Reference: [] https://www.semanticscholar.org/paper/753c446136889c70c5c8f63568012140eb5dd966

6-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (9a)

  • Compound Description: This compound is a cyclic nicethamide analog synthesized as a potentially analeptically active compound. []
  • Relevance: This compound is structurally related to 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one because both belong to the pyrrolopyridine class of compounds. Both have a fused pyrrole and pyridine ring system, although their ring fusion and substitution patterns differ. []

Reference: [] https://www.semanticscholar.org/paper/ba24622e802d6e28359ff923473b4880e3e23548

2-Ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-3-one (9b)

  • Compound Description: This compound is another cyclic nicethamide analog synthesized as a potentially analeptically active compound. []
  • Relevance: Similar to 6-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (9a), this compound is also a pyrrolopyridine and thus related to 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. The ring fusion and substitution pattern in this related compound is different from both the previous example and the target compound. []

Reference: [] https://www.semanticscholar.org/paper/ba24622e802d6e28359ff923473b4880e3e23548

N-Ethyl-2-methylnicotinamide (12a)

  • Compound Description: This compound is a non-cyclic nicethamide analog synthesized alongside the cyclic analogs 9a and 9b. []

Reference: [] https://www.semanticscholar.org/paper/ba24622e802d6e28359ff923473b4880e3e23548

N-Ethyl-4-methylnicotinamide (12b)

  • Compound Description: This compound is another non-cyclic nicethamide analog synthesized alongside the cyclic analogs 9a and 9b. []

Reference: [] https://www.semanticscholar.org/paper/ba24622e802d6e28359ff923473b4880e3e23548

6-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c] pyridin-4(5H)-one (8)

  • Compound Description: This compound is a new analog of 2'-deoxyguanosine synthesized via direct glycosylation of a pyrrole precursor. []
  • Relevance: This compound and 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one both belong to the pyrrolopyridine class of compounds, demonstrating their structural relatedness. Although the specific ring fusion pattern and the presence of the sugar moiety differ, they share the core fused pyrrole and pyridine ring system. []

Reference: [] https://www.semanticscholar.org/paper/90b658b332e1c1c1343b5b547f04b974195fe49b

6-Amino-1-beta-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one (13)

  • Compound Description: This compound is another new analog of 2'-deoxyguanosine synthesized via direct glycosylation of a pyrrole precursor. []
  • Relevance: Similar to 6-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c] pyridin-4(5H)-one (8), this compound is also a pyrrolopyridine and thus structurally related to 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. While both include a sugar moiety and differ in ring fusion pattern compared to the target compound, they share the core fused pyrrole and pyridine system. []

Reference: [] https://www.semanticscholar.org/paper/90b658b332e1c1c1343b5b547f04b974195fe49b

10-phenyl-[1,2,4]Triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives

  • Compound Description: This set of compounds was synthesized by condensation reactions of 2,3-diamino-4-phenyl-2,7-naphthyridin-1(2H)-one with aldehydes or acid anhydrides. []

Reference: [] https://www.semanticscholar.org/paper/635084109ae7b85e7529be77e0092ae048ca80d0

Overview

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The presence of a chloro substituent enhances its reactivity and may influence its pharmacological properties.

Source

The compound can be synthesized through various chemical methods, often starting from commercially available precursors. It is not widely found in nature but can be derived from synthetic routes involving the modification of existing heterocycles.

Classification

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one belongs to the class of pyrrolopyridines, which are characterized by their unique bicyclic structure. This classification places it among compounds that exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can be achieved through several methods, including:

  1. Cyclization Reactions: One common approach involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde with an appropriate amine or amino acid under acidic conditions.
  2. Condensation Reactions: Another method includes the condensation of 3-chloro-2-pyridone with an appropriate carbonyl compound in the presence of a base.
  3. Multicomponent Reactions: Recent advances have introduced multicomponent reactions that allow for the simultaneous formation of multiple bonds, improving efficiency and yield.

Technical Details

The synthetic routes often require precise control of reaction conditions such as temperature, time, and pH to optimize yield and purity. Characterization of the product is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

The molecular structure of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is characterized by:

  • A fused bicyclic system consisting of a pyrrole and pyridine ring.
  • A chloro substituent at the 4-position relative to the pyrrole nitrogen.
  • A carbonyl group at the 3-position of the pyrrole.

Data

The molecular formula for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is C_7H_6ClN_2O. The compound has a molecular weight of approximately 172.58 g/mol.

Chemical Reactions Analysis

Reactions

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Cycloaddition Reactions: The compound may also engage in cycloaddition reactions with alkenes or alkynes under appropriate conditions.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to enhance selectivity and yield. The resulting products are typically analyzed for their structural integrity using spectroscopic methods.

Mechanism of Action

Process

The mechanism of action for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one largely depends on its biological target. For instance:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways (e.g., kinases).
  2. Receptor Modulation: It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Data

Research indicates that derivatives of this compound exhibit varying degrees of potency against different biological targets, emphasizing the importance of structural modifications on activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is reported to be around 150–155 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of the chloro group enhances reactivity towards nucleophiles.

Relevant Data or Analyses

Thermal analysis techniques such as differential scanning calorimetry may provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has potential applications in:

  1. Drug Development: As a lead compound for developing therapeutic agents targeting cancer or inflammatory diseases.
  2. Chemical Biology: Utilized in studies investigating enzyme mechanisms or cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.
Synthesis and Structural Optimization Strategies

Stepwise Synthetic Approaches for Pyrrolo[3,4-c]pyridine Core Derivatization

The synthesis of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives follows meticulously designed multi-step sequences that enable precise functionalization of this privileged scaffold. A representative approach begins with the preparation of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione precursors through cyclocondensation reactions. These intermediates undergo N-alkylation at the imide nitrogen using dihaloalkanes under basic conditions (anhydrous K₂CO₃, acetonitrile reflux), yielding halogen-terminated intermediates like 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. This step requires careful stoichiometric control of the dihaloalkane reagent (typically 4-fold excess) to minimize symmetrical bis-alkylated byproducts, with purification achieved through fractional crystallization [6].

The halogenated intermediates serve as pivotal building blocks for nucleophilic displacement with nitrogenous pharmacophores. Piperazine derivatives are introduced via Buchwald-Hartwig amination or direct nucleophilic substitution, employing conditions optimized for each coupling partner. For less nucleophilic amines, Pd(OAc)₂/BINAP-catalyzed coupling in dioxane (110°C) proves effective, while highly nucleophilic cyclic amines react efficiently under milder conditions (K₂CO₃, acetonitrile reflux). This versatility enables diverse N-substituent patterns, including morpholino, phenylpiperazinyl, and 2-methoxyphenylpiperazinyl groups, confirmed by the disappearance of N-H imide signals (~10.74 ppm) in ¹H NMR spectra [6].

Table 1: Key Intermediates in Pyrrolo[3,4-c]pyridine Synthesis

IntermediateStructureKey Synthetic StepPurpose
4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneAlkoxy group at C4, methyl at C6CyclocondensationCore scaffold
N-Bromobutyl intermediateBromoalkyl chain on imide NAlkylation with 1,4-dibromobutaneLinker for amine coupling
N-Chloroethyl intermediateChloroethyl chain on imide NAlkylation with 1-bromo-2-chloroethaneAlternative linker
SEM-protected iodo intermediateIodo at C5/C6, SEM-protected NIodination/SEM protectionEnables cross-coupling

Alternative routes employ SEM-protected iodinated intermediates (SEM = 2-(trimethylsilyl)ethoxymethyl) to enable Pd-catalyzed cross-coupling at the C5/C6 positions prior to deprotection. This orthogonal protection strategy permits sequential functionalization of multiple sites on the heterocyclic core, significantly expanding accessible chemical space [10]. The synthetic versatility of these approaches facilitates systematic structure-activity relationship (SAR) studies by enabling precise modifications at the C4 position (alkoxy group), N-imide position (alkyl linker with terminal pharmacophore), and peripheral positions on the fused ring system.

Cyclization and Functionalization Methodologies for Chlorinated Analogues

The strategic introduction of chlorine at the C4 position enables critical diversification through nucleophilic substitution and metal-catalyzed cross-coupling. The 4-chloro moiety serves as both a directing group for regioselective functionalization and a leaving group for subsequent displacement. Key methodologies include:

  • Dieckmann-Type Cyclization: Ethyl 4-chloro-3-((2,4-dimethoxybenzyl)amino)pyridine-2-carboxylate derivatives undergo intramolecular cyclization under basic conditions (NaH, DMF) to construct the fused pyrrolopyridinone core. This method provides efficient access to N-protected variants that can be deprotected under oxidative conditions (DDQ, CH₂Cl₂/H₂O) [3] [6].

  • Benzylic Bromination: For analogues requiring functionalization at alkyl side chains, bromination at benzylic positions (NBS, AIBN, CCl₄ reflux) introduces bromide handles for nucleophilic displacement. This approach enables installation of amine functionalities critical for bioactivity, particularly when applied to methyl substituents on the pyrrolopyridine core [3].

  • Metal-Catalyzed Cross-Coupling: The chlorine atom facilitates Pd-catalyzed reactions, most notably Suzuki-Miyaura coupling with boronic acids/esters to introduce aryl and heteroaryl groups. Optimized conditions use Pd(dppf)₂Cl₂ catalyst in ethanol/water (4:1, v/v) at 90°C, achieving high yields while maintaining integrity of other functional groups. This methodology proves indispensable for creating biaryl derivatives targeting kinase inhibition [3] [10].

  • Nucleophilic Aromatic Substitution: Electron-deficient 4-chloro derivatives readily undergo displacement with nitrogen nucleophiles. Piperazine installation exemplifies this approach, where 4-(4-(sulfonyl)piperazin-1-yl)phenyl groups are introduced via SNAr in DMF at 80-100°C, generating compounds with demonstrated anticancer activity against MCF-7 and A-549 cell lines (IC₅₀ 10.6-23.1 μM) [3].

Table 2: Cyclization and Functionalization Techniques

MethodReagents/ConditionsKey ProductsApplication
Dieckmann CyclizationNaH, DMF, 0°C to rtCore pyrrolopyridinone scaffoldCore construction
Benzylic BrominationNBS, AIBN, CCl₄, refluxBromomethyl derivativesFunctional handle creation
Suzuki-Miyaura CouplingPd(dppf)₂Cl₂, EtOH/H₂O, 90°C5-Aryl/heteroaryl derivativesKinase inhibitor synthesis
Nucleophilic Aromatic SubstitutionAmines, DMF, 80-100°C4-Piperazinyl derivativesAnticancer compounds

The chlorine atom's versatility extends to direct metal-halogen exchange for lithiation followed by electrophilic quenching, enabling introduction of aldehydes, carboxylic acids, and other functional groups that serve as synthetic handles for further derivatization. These methodologies collectively provide comprehensive toolkits for decorating the chlorinated pyrrolopyridinone scaffold with diverse pharmacophoric elements targeting various biological pathways.

Alkoxy and Piperazinyl Substituent Modifications for Enhanced Bioactivity

Strategic modifications at the C4 alkoxy position and N-linked piperazinyl termini significantly modulate the biological profile of pyrrolo[3,4-c]pyridinone derivatives. Systematic SAR studies reveal that:

Alkoxy Group Optimization: The nature of the alkoxy substituent at C4 profoundly influences metabolic stability and target engagement. Methyl ether derivatives exhibit superior analgesic activity in murine "writhing" tests compared to ethoxy analogues, with 4-methoxy derivatives showing 2-3 fold greater potency than aspirin. This enhanced activity correlates with improved blood-brain barrier penetration, crucial for central nervous system targets. However, bulkier alkoxy groups (e.g., isopropoxy) diminish activity, suggesting steric constraints within target binding pockets. For antidiabetic applications, 4-phenoxy derivatives demonstrate exceptional insulin-sensitizing effects, increasing glucose uptake in adipocytes by 7.4-37.4% at 0.3-100 μM concentrations. Electron-withdrawing substituents on the phenoxy ring enhance activity, with 4-(4-iodophenoxy)- and 4-(3,4-dichlorophenoxy)- derivatives achieving >30% insulin sensitivity enhancement [1] [6].

Piperazinyl Linker Engineering: The connection between the pyrrolopyridinone core and piperazine significantly impacts pharmacokinetics and efficacy. Mannich base-type derivatives (N-aminomethyl linkers) exhibit potent sedative properties, inhibiting spontaneous locomotor activity in mice by >50% at 100 mg/kg. Elongation to N-ethylene linkers improves GPR119 agonist activity (EC₅₀ = 0.016 μM for optimized compound) while maintaining metabolic stability in liver microsomes (CL = 29 μL/min/mg). Critical findings include:

  • Hydrophobic substituents on the terminal piperazine nitrogen enhance cytotoxic activity against cancer cell lines
  • Electron-withdrawing groups (e.g., -CF₃, -F, -Cl) improve anticancer potency more than electron-donating groups (-OCH₃)
  • 2-Hydroxypropyl linkers demonstrate superior analgesic efficacy compared to unsubstituted alkyl chains

Table 3: Bioactivity of Optimized Derivatives

Modification TypeRepresentative CompoundBiological ActivityPotency
4-Alkoxy (antidiabetic)4-(4-Iodophenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneInsulin sensitivity enhancement>30% increase
Piperazinyl (anticancer)4-Chloro-2-(4-(4-sulfonylpiperazin-1-yl)phenyl) derivativeMCF-7 inhibitionIC₅₀ = 10.6 μM
Piperazinyl (analgesic)N-(2-Hydroxypropyl)-N-(2-chlorophenylpiperazinyl) derivativeAnalgesic (writhing test)Comparable to morphine
GPR119 AgonistN-[3-(1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamideGPR119 activationEC₅₀ = 0.016 μM

G-Protein Coupled Receptor (GPCR) Targeting: For type 2 diabetes applications, piperazinyl-linked sulfonamides act as potent GPR119 agonists. The optimal compound (N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]-4-(6-fluoropyridin-3-yl)benzenesulfonamide) exhibits nanomolar potency (EC₅₀ = 0.016 μM) in human GPR119 cAMP assays with 100% efficacy. Pharmacokinetic profiling reveals excellent oral bioavailability (95% in rats, 29% in cynomolgus monkeys) and minimal cytochrome P450 inhibition, making it a promising antidiabetic candidate despite challenges with plasma protein binding [1].

Anticancer Structural Optimization: In cancer therapeutics, electron-deficient arylsulfonylpiperazinyl groups significantly enhance cytotoxicity. Derivatives bearing 4-substituted benzenesulfonyl groups exhibit IC₅₀ values of 10.6-23.1 μM against breast (MCF-7) and lung (A-549) cancer lines, superior to doxorubicin in some cases. Molecular docking confirms strong binding to EGFR tyrosine kinase (docking score: -11.25 kcal/mol) and estrogen receptor (docking score: -10.41 kcal/mol), with hydrophobic substituents enhancing binding pocket interactions. These compounds comply with Lipinski's rule of five, suggesting good oral bioavailability potential for further development [3].

Properties

CAS Number

853577-50-1

Product Name

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

IUPAC Name

4-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)

InChI Key

QKFIPKNZESNEQL-UHFFFAOYSA-N

SMILES

C1C2=C(C(=O)N1)C(=NC=C2)Cl

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.